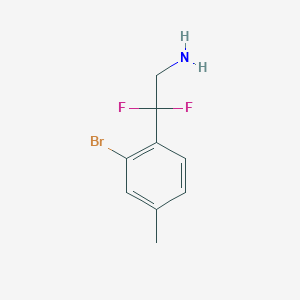![molecular formula C38H59ClN4O9S B13647494 (2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)
(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 ubiquitin ligase and a 21-atom-length linker. This compound incorporates the VH032-based von Hippel-Lindau (VHL) ligand and a 5-unit polyethylene glycol (PEG) linker. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG5-C6-Cl involves the conjugation of the VH032-based VHL ligand with a 5-unit PEG linker and a halogen group. The preparation of the VHL ligand, VH032, typically involves a five-step synthetic route. This includes the protection of the benzylic amine, C-H arylation of 4-methylthiazole, and subsequent deprotection and amidation steps .
Industrial Production Methods
Industrial production methods for VH032-PEG5-C6-Cl are not well-documented in the public domain. the synthesis likely follows similar routes as laboratory-scale synthesis, with optimizations for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
VH032-PEG5-C6-Cl undergoes various chemical reactions, including:
Substitution Reactions: The halogen group in the linker can participate in nucleophilic substitution reactions.
Amidation Reactions: Formation of amide bonds during the synthesis of the VHL ligand.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(OAc)2, Pd-PEPPSI-IPr), N-Boc-L-4-hydroxyproline, and various solvents like DMSO and ethanol.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures.
Major Products
The major product formed from these reactions is the VH032-PEG5-C6-Cl conjugate, which is used in targeted protein degradation studies .
Wissenschaftliche Forschungsanwendungen
VH032-PEG5-C6-Cl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Industry: Utilized in research and development for creating new therapeutic agents
Wirkmechanismus
VH032-PEG5-C6-Cl functions by recruiting the VHL E3 ubiquitin ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound binds to the VHL ligand and the target protein, forming a ternary complex that facilitates the ubiquitination process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VH032: A functionalized VHL ligand used in the synthesis of PROTACs.
VH032-amine: A derivative of VH032 with an amine functional handle for conjugation to linkers and target protein ligands.
Uniqueness
VH032-PEG5-C6-Cl is unique due to its specific linker length and halogen group, which provide distinct properties for targeted protein degradation. Its ability to induce the degradation of GFP-HaloTag7 in cell-based assays highlights its effectiveness in research applications .
Eigenschaften
Molekularformel |
C38H59ClN4O9S |
|---|---|
Molekulargewicht |
783.4 g/mol |
IUPAC-Name |
(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-40-28)30-11-9-29(10-12-30)24-43-25-31(44)23-32(43)36(46)42-37(47)35(38(2,3)4)41-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,41,45)(H,42,46,47)/t31-,32+,35-/m1/s1 |
InChI-Schlüssel |
XWSLAICADDJNNG-MEEYNGGZSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)





